1h-Pyrrolo[3,2-b]pyridin-7-ol
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and reactivity
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway can lead to the suppression of these processes .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of FGFRs by this compound has been shown to have potent effects against cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can exhibit potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
Some pyrrolopyridine derivatives have been shown to inhibit breast cancer cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .
Molecular Mechanism
Some pyrrolopyridine derivatives have been shown to inhibit FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyridine derivatives and pyrrole intermediates, which undergo cyclization in the presence of catalysts such as palladium or copper . The reaction conditions often involve elevated temperatures and inert atmospheres to facilitate the formation of the desired heterocyclic structure.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the pyrrole or pyridine rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridin-7-ol can be compared to other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atom within the pyridine ring.
7-Azaindole: Another related compound, which has applications in medicinal chemistry and is known for its biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound is structurally similar but contains a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPLYIVUXGYZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307091 | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-96-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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